2-Propylhept-2-enal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2-Propylhept-2-enal IUPAC nomenclature

Chemical Identity and Stereoisomers

2-Propylhept-2-enal is an organic compound with the molecular formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol [1] [2] [3]. It exists as stereoisomers, distinguished by the configuration of its double bond.

The table below summarizes the key identifiers for its two primary stereoisomers:

| Property | (E)-2-Propylhept-2-enal | (Z)-2-Propylhept-2-enal |

|---|---|---|

| CAS Registry Number | 64935-37-1 [1] [3] | 34880-43-8 [2] [4] |

| Other CAS RNs | - | 95667-14-4, 35959-85-4 [2] |

| IUPAC Name | (E)-2-Propylhept-2-enal [1] | (2Z)-2-Propyl-2-heptenal [2] |

| Synonym | 2-Heptenal, 2-propyl-, (E)- [3] | 2-Heptenal, 2-propyl- [2] |

| InChIKey | GADNZGQWPNTMCH-CSKARUKUSA-N [1] [3] | Information missing from search results |

| SMILES | C(\C(=C/CCCC)C=O)CC [3] | Information missing from search results |

Calculated Physical Properties (for (E)-isomer): One source provides the following calculated properties for the (E)-isomer: a density of 0.837 g/cm³, a boiling point of 224.321 °C at 760 mmHg, and a flash point of 66.812 °C [3].

IUPAC Nomenclature Breakdown

The systematic name "this compound" is constructed based on IUPAC rules [5] [6]:

- hept: The root word indicates the parent chain is seven carbon atoms long.

- -2-en: The infix "-en-" and the locant "2" specify a double bond between carbons 2 and 3 of the parent chain.

- -al: The suffix "-al" denotes the presence of an aldehyde functional group (-CHO), which is assigned the lowest possible number (carbon #1).

- 2-propyl-: The prefix indicates a propyl group (-CH₂CH₂CH₃) attached to carbon #2 of the parent chain.

IUPAC name structure breakdown

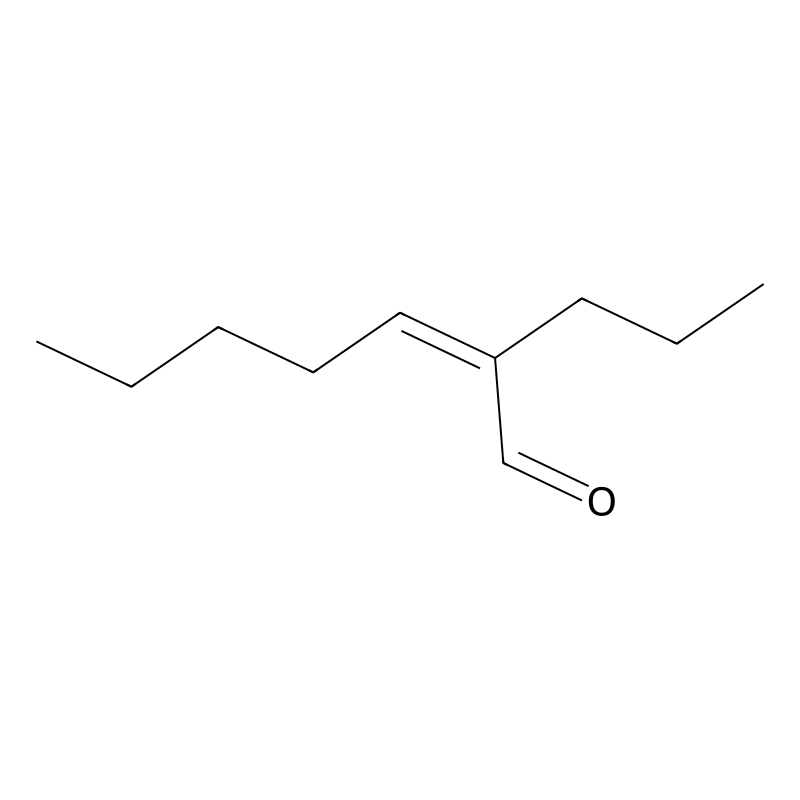

Interpreting the Structural Formula

To visualize the carbon skeleton and bonding described by the IUPAC name and SMILES string:

Molecular structure of this compound. Red: aldehyde group. Blue: propyl substituent. Yellow: parent carbon chain. Green: double bond.

References

- 1. (E)- 2 - Propylhept - 2 - enal [webbook.nist.gov]

- 2. ( 2 Z)- 2 -Propyl- 2 -heptenal | C10H18O | ChemSpider [chemspider.com]

- 3. CAS # 64935-37-1, (E)- 2 - Propylhept - 2 - Enal : more information. [chemblink.com]

- 4. - 2 - propylhept - 2 ( enal 34880-43-8) Cas [parchem.com]

- 5. 10.3 Nomenclature of Hydrocarbons and Alkyl Halides – CHEM 1114... [pressbooks.bccampus.ca]

- 6. of Organic Compounds - GeeksforGeeks IUPAC Nomenclature [geeksforgeeks.org]

physical characteristics of 2-Propylhept-2-enal

Physical and Chemical Characteristics

The following table consolidates the key identified properties of (E)-2-Propylhept-2-enal. Please note that some properties are calculated (marked as "Cal.") rather than experimentally verified.

| Property | Value | Source / Notes |

|---|---|---|

| CAS Registry Number | 64935-37-1 | [1] [2] |

| Molecular Formula | C10H18O | [1] [2] |

| Molecular Weight | 154.25 g/mol [2], 154.2493 g/mol [1] | Slight variance between sources. |

| IUPAC Name | (E)-2-Propylhept-2-enal | [1] [2] |

| Density | 0.837 g/cm³ | Calculated value [2]. |

| Boiling Point | 224.3°C at 760 mmHg | Calculated value [2]. |

| Flash Point | 66.8°C | Calculated value [2]. |

Synthesis and Experimental Context

The available literature describes 2-Propylhept-2-enal primarily as a product of self-condensation of valeraldehyde (n-pentanal) [3]. This reaction is relevant for producing intermediates for perfumes and plasticizers [3].

- Catalysts: While this reaction has been traditionally catalyzed by homogeneous bases like aqueous NaOH, research focuses on developing heterogeneous catalysts to mitigate issues with corrosion and product selectivity [3]. For instance, TiO₂ has been identified as an efficient heterogeneous catalyst for this synthesis, providing high selectivity at 190°C [3]. The study notes that catalyst acidity is also important for the formation of this compound [3].

- Reaction Network: The diagram below illustrates the position of this compound within a broader aldol condensation reaction network involving valeraldehyde and cyclopentanone.

Diagram of aldol condensation pathways for valeraldehyde and cyclopentanone.

Experimental Workflow for Synthesis and Analysis

The general workflow for conducting the synthesis and analyzing the results, as inferred from the research, can be visualized as follows.

General workflow for catalyst preparation and aldol condensation experiments.

Important Limitations and Future Research

It is crucial to note the significant gaps in the available information relative to your request:

- No Detailed Protocols: The search results do not contain the level of detail required for a step-by-step experimental protocol for synthesis or analysis.

- No Drug Development Context: The literature frames this compound as a chemical intermediate for fragrances and plasticizers [3]. I found no studies linking it directly to pharmacological applications, signaling pathways, or drug development.

- Limited Data: Several key physical properties (e.g., melting point, refractive index, spectral data) are absent from the results, and the provided values are largely calculated rather than experimental [2].

References

Chemical Identification of (E)-2-Propylhept-2-enal

The table below summarizes the key identifiers for this compound, which are essential for developing an analytical method [1] [2].

| Property | Value |

|---|---|

| CAS Registry Number | 64935-37-1 [1] |

| Molecular Formula | C10H18O [1] |

| Molecular Weight | 154.25 g/mol [2] |

| IUPAC Name | (E)-2-Propylhept-2-enal [1] |

| Density (Calc.) | 0.837 g/cm³ [2] |

| Boiling Point (Calc.) | 224.3 °C at 760 mmHg [2] |

| Flash Point (Calc.) | 66.8 °C [2] |

Developing a Gas Chromatography Method

Without a pre-existing validated method, you would need to develop one. The following workflow diagrams the key steps in this process, from column selection to method validation.

Figure 1. A workflow for developing and validating a gas chromatography method.

Based on general GC principles and a method for residual solvents [3], here are specific considerations for each step:

- 1. Column Selection: A mid-polarity column is versatile for separating a wide range of volatile organic compounds. The DB-624 column is a robust choice for this application [3].

- 2. Conditions Optimization: You will need to experimentally determine the ideal temperature program. A method for other volatiles uses a gradient program starting at 40°C, which is a good starting point for method development [3].

- 3. Sample Preparation: If your sample is a pure liquid, dilution with a suitable solvent may suffice. For complex matrices, headspace sampling is advantageous as it introduces a cleaner vapor sample into the GC, protecting the instrument and column [3].

- 4. Method Validation: The method must be rigorously validated. Parameters to assess include precision (repeatability), linearity (over a specified range), LOD/LOQ (sensitivity), accuracy (via spike recovery), and robustness (to deliberate parameter changes) [3].

References

Application Note: Synthesis of 2-Propylhept-2-enal via Crossed Aldol Condensation

1. Introduction This application note details a crossed aldol condensation protocol for synthesizing 2-Propylhept-2-enal, a compound that can serve as a versatile intermediate in organic synthesis and fragrance development [1]. The reaction proceeds between pentanal and butanal under base-catalyzed conditions, followed by dehydration, to yield the target α,β-unsaturated aldehyde [2] [3].

2. Reaction Design and Mechanism

The synthesis is a classic example of a crossed aldol condensation [3]. Butanal acts as the enolizable component to form the nucleophilic enolate, while pentanal serves as the electrophilic acceptor. This selectivity helps minimize the formation of four possible side products that could arise if both aldehydes were equally enolizable [2] [3]. The mechanism occurs in two main stages: the aldol addition to form a β-hydroxy aldehyde intermediate, and dehydration to furnish the conjugated enone (in this case, an enal) [2] [1].

The diagram below illustrates the complete experimental workflow from setup to purification.

Diagram Title: Experimental Workflow for this compound Synthesis

3. Experimental Protocol

3.1. Materials and Equipment

Table 1: Reagents and Solvents

| Item | Specification | Molar Equivalents | Amount |

|---|---|---|---|

| Pentanal | >95% purity | 1.0 equiv | ~ 1.72 mL (calculated for 10 mmol scale) |

| Butanal | >95% purity | 1.2 equiv | ~ 1.08 mL (calculated for 10 mmol scale) |

| Sodium Hydroxide (NaOH) | 1M Aqueous Solution | 1.5 equiv | 15.0 mL |

| Diethyl Ether | Anhydrous | - | 30 mL (for extraction) |

| Saturated NaCl Solution | Aqueous | - | 15 mL (for wash) |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying |

Table 2: Equipment

| Item |

|---|

| 100 mL Round-Bottom Flask |

| Magnetic Stirrer with Hotplate & Stir Bar |

| Reflux Condenser |

| Thermometer |

| Separatory Funnel (250 mL) |

| Rotary Evaporator |

| Equipment for Column Chromatography |

3.2. Step-by-Step Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add pentanal (10 mmol, 1.0 equiv) and butanal (12 mmol, 1.2 equiv) to 20 mL of a suitable solvent (e.g., ethanol or water).

- Base Addition and Initial Stirring: Cool the reaction mixture in an ice-water bath to 0-5°C. Slowly add 1M aqueous NaOH (15 mL, 15 mmol, 1.5 equiv) dropwise with vigorous stirring. Maintain the temperature below 5°C during addition, then continue stirring for 30 minutes at this temperature [2].

- Warming and Reflux: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Subsequently, attach a reflux condenser and heat the mixture to 80°C with stirring for 1 hour to facilitate dehydration [2] [3].

- Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. Add 30 mL of diethyl ether and 15 mL of water. Shake gently and separate the organic layer. Extract the aqueous layer with an additional 10 mL of diethyl ether. Combine the organic layers and wash with 15 mL of saturated sodium chloride (brine) solution.

- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

- Purification: Purify the crude product by column chromatography on silica gel. Use a hexane/ethyl acetate mixture (e.g., 95:5 v/v) as the eluent to isolate the pure this compound [1].

4. Characterization and Data The final product should be characterized to confirm its identity and purity.

Table 3: Characterization Data for this compound

| Analysis Method | Expected Result / Key Features |

|---|---|

| Yield | 60-75% (estimated after purification) |

| Appearance | Colorless to pale yellow liquid |

| IR Spectroscopy (cm⁻¹) | Strong band ~1720 (C=O stretch), bands ~1680 & 1620 (conjugated C=C), ~2800 & 2700 (aldehyde C-H stretch) |

| ¹H NMR (δ, ppm) | 9.45 (d, 1H, CHO), 6.85 (dt, 1H, CH=), 2.35-2.15 (m, 4H, CH₂-C= & CH₂-C=O), 1.50-1.25 (m, 6H, CH₂), 0.95-0.85 (m, 6H, CH₃) |

| TLC (Rf) | ~0.5-0.6 (in 95:5 Hexanes:Ethyl Acetate) |

5. Troubleshooting and Notes

- Low Yield/Complex Mixture: A common issue in crossed aldol reactions is the formation of multiple products. Using pentanal as the limiting reagent and a slow, cold addition of base helps drive the reaction toward the desired cross-product [2]. Ensuring one aldehyde (pentanal) is in excess can also favor the cross-product [3].

- Lack of Dehydration: The dehydration step is thermodynamically driven by heat [2]. If the unsaturated product is not forming, ensure the reflux step is performed adequately. The reaction can be monitored by TLC.

- Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). Aldehydes are flammable and can be irritants. Sodium hydroxide is corrosive.

Chemical Reaction Visualization

The DOT script below generates a diagram illustrating the detailed electron-pushing mechanism for this crossed aldol condensation.

Diagram Title: Aldol Condensation Mechanism for Target Molecule Synthesis

6. Conclusion This protocol provides a reliable and detailed method for synthesizing this compound via a crossed aldol condensation. By carefully controlling stoichiometry, temperature, and reaction conditions, researchers can obtain the desired product in good yield and purity for further applications.

References

Comprehensive Application Notes and Protocols for 2-Propylhept-2-Enal Production via Heterogeneous Catalysis

Introduction and Background

2-Propylhept-2-enal is an important chemical intermediate with significant applications in the fragrance, flavor, and pharmaceutical industries, particularly as a precursor for the production of various fine chemicals and plasticizers. Traditional industrial processes for producing this compound typically employ homogeneous catalysts such as aqueous sodium hydroxide (NaOH). However, these conventional methods present substantial challenges including severe corrosion of equipment, difficult separation of catalysts from reaction products, and environmental concerns associated with waste generation. These limitations have driven research toward developing more sustainable and efficient catalytic approaches using heterogeneous catalytic systems that offer easier recovery, reusability, and reduced environmental impact [1].

The evolution toward heterogeneous catalysis represents a paradigm shift in chemical production, with nearly 80% of processes involved in the chemical production of bulk or fine chemicals now employing heterogeneous catalysts, typically solids. The heart of any heterogeneous catalyst is the surface active site, which must be highly active, selective, and stable during several hundred cycles of reaction to be economically viable. In the specific case of this compound production, recent advances have demonstrated that metal oxide catalysts—particularly those incorporating acidic and basic sites—can effectively promote the self-condensation of valeraldehyde to yield the desired product with high selectivity and conversion rates [2] [1].

Reaction Mechanism and Catalyst Function

Mechanistic Pathway

The production of this compound through heterogeneous catalysis follows a concerted mechanism that leverages both acidic and basic sites on the catalyst surface. The reaction begins with the adsorption of valeraldehyde molecules onto the catalyst surface, where the carbonyl oxygen interacts with acidic sites and the α-hydrogen interacts with basic sites. This dual interaction facilitates the rate-determining step of α-hydrogen abstraction, generating a resonance-stabilized enolate intermediate. This intermediate then undergoes nucleophilic attack on the carbonyl carbon of a second valeraldehyde molecule, leading to the formation of a β-hydroxyaldehyde intermediate. The final step involves dehydration of this aldol addition product, resulting in the formation of the unsaturated this compound molecule, which subsequently desorbs from the catalyst surface, regenerating the active sites for subsequent catalytic cycles [1].

The catalyst surface properties play a critical role in determining both the reaction rate and selectivity. Optimal catalysts for this transformation possess a balanced combination of acidic and basic sites that work in concert to facilitate the various steps of the reaction mechanism. Strong basic sites are particularly important for the initial deprotonation step, while acidic sites facilitate the dehydration reaction. This synergy explains why mixed metal oxide catalysts such as FeO-MgO often demonstrate superior performance compared to single-component catalysts, as they provide both types of active sites in close proximity, enabling a more efficient catalytic cycle [1].

Reaction Workflow Visualization

Figure 1: The catalytic mechanism for this compound production showing the sequential steps from reactant adsorption to product desorption and catalyst regeneration.

Catalyst Synthesis Protocols

FeO–MgO Catalyst Preparation via Deposition-Precipitation

The deposition-precipitation method produces catalysts with highly dispersed active sites and strong metal-support interactions. Begin by dissolving ferric nitrate (Fe(NO₃)₃·9H₂O) in distilled water to create a 0.5M solution. Gradually add magnesium oxide (MgO) support to this solution under continuous mechanical stirring at 300 rpm. Adjust the pH to 10.0 using ammonium hydroxide solution (25%), which facilitates the precipitation of iron hydroxides onto the MgO surface. Maintain the slurry under stirring for 24 hours at room temperature to ensure complete deposition. Recover the solid material by vacuum filtration and wash thoroughly with distilled water until the filtrate reaches neutral pH. Dry the catalyst precursor in a static oven at 100°C for 7 hours, followed by calcination in a muffle furnace at 450°C for 4 hours using a controlled heating rate of 2°C/min. This thermal treatment converts the hydroxides to the active FeO phase while maintaining high dispersion on the MgO support [1].

Fe–CaO Catalyst Preparation via Evaporation Impregnation

The evaporation impregnation method provides an alternative approach for catalyst synthesis. Create an aqueous solution of ferric nitrate with concentration adjusted to achieve the desired metal loading (typically 5-15 wt%). Add calcium oxide (CaO) support to the solution in a rotary evaporator flask. Rotate the flask at 50 rpm in a water bath maintained at 60°C while gradually reducing pressure to evaporate the solvent over 24 hours. This slow evaporation ensures uniform distribution of the iron precursor throughout the support pores. Recover the impregnated solid and dry at 100°C for 7 hours to remove residual moisture. Finally, calcine the material at 450°C for 4 hours with a heating rate of 2°C/min to decompose the nitrate species and form the active FeO phase. The resulting catalyst typically exhibits both basic sites from the CaO support and acidic sites from the dispersed FeO particles, creating the balanced acidity-basicity required for efficient aldol condensation [1].

Experimental Protocol for Aldol Condensation

Reaction Setup and Procedure

The catalytic aldol condensation is performed in a batch reactor system under atmospheric pressure with continuous monitoring and control. Begin by loading the reactor vessel with valeraldehyde and catalyst in a mass ratio of 10:1 (substrate to catalyst). Use cyclohexane or m-xylene as solvent with a substrate concentration of 1.5M. Purge the reactor headspace with nitrogen gas for 15 minutes to create an inert atmosphere and prevent unwanted oxidation reactions. Heat the reaction mixture to the target temperature of 130°C with continuous stirring at 800 rpm to minimize external mass transfer limitations. Maintain the reaction for 2-6 hours, periodically withdrawing samples for analysis. After the desired reaction time, cool the reactor rapidly to room temperature using an ice bath, separate the catalyst by centrifugation at 10,000 rpm for 10 minutes, and recover the supernatant for product analysis [1].

Analytical Methods and Characterization

Comprehensive characterization of both catalysts and reaction products is essential for understanding and optimizing the catalytic process. The specific surface area and pore characteristics of catalysts are determined by N₂ physisorption at -196°C using the BET method. Acidic and basic properties are quantified through temperature-programmed desorption (TPD) of NH₃ and CO₂, respectively. The crystalline structure is analyzed by X-ray diffraction (XRD) using Cu Kα radiation, while morphological features are examined by scanning electron microscopy (SEM) and transmission electron microscopy (TEM). Reaction products are typically analyzed by gas chromatography (GC) equipped with a flame ionization detector and a capillary column, with quantification performed using the internal standard method. Additionally, X-ray photoelectron spectroscopy (XPS) can be employed to determine the oxidation states of metal components in fresh and spent catalysts [1] [3].

Experimental Workflow Visualization

Figure 2: Comprehensive experimental workflow for the catalytic aldol condensation process, from catalyst preparation to product analysis and catalyst recycling.

Performance Data and Catalyst Characterization

Catalyst Characterization Data

Table 1: Physicochemical properties of metal oxide catalysts used in this compound production

| Catalyst | Preparation Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Base Strength (μmol CO₂/g) | Acid Strength (μmol NH₃/g) | Crystalline Phases Detected |

|---|---|---|---|---|---|---|

| FeO–MgO | Deposition-Precipitation | 45-65 | 0.15-0.25 | 180-240 | 90-130 | MgO, MgFe₂O₄ |

| FeO–CaO | Evaporation Impregnation | 30-50 | 0.10-0.20 | 220-280 | 70-110 | CaO, Ca₂Fe₂O₅ |

| CeO₂–MgO | Deposition-Precipitation | 50-70 | 0.18-0.28 | 160-220 | 60-100 | MgO, CeO₂ |

| Pure CaO | Commercial | 10-25 | 0.05-0.12 | 300-350 | 20-50 | CaO |

Catalytic Performance Metrics

Table 2: Comparative performance of heterogeneous catalysts in valeraldehyde self-condensation to this compound

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Valeraldehyde Conversion (%) | This compound Selectivity (%) | Space-Time Yield (g·L⁻¹·h⁻¹) |

|---|---|---|---|---|---|

| FeO–MgO | 130 | 4 | 75-85 | 88-94 | 45-55 |

| FeO–CaO | 130 | 4 | 70-80 | 82-90 | 40-50 |

| CeO₂–MgO | 130 | 4 | 65-75 | 85-92 | 35-45 |

| Pure CaO | 130 | 4 | 50-60 | 75-85 | 25-35 |

| TiO₂ | 190 | 2 | 85-95 | 90-96 | 60-70 |

Process Optimization and Technical Considerations

Critical Process Parameters

Several key parameters significantly influence the efficiency and selectivity of this compound production. Reaction temperature profoundly affects both conversion and selectivity, with optimal performance typically observed between 130-190°C. Higher temperatures generally increase reaction rate but may promote undesired side reactions such as further condensation or decomposition. The catalyst loading directly impacts reaction kinetics, with typical catalyst-to-substrate ratios ranging from 5-15 wt%. The reaction time must be carefully controlled to maximize the yield of the desired product while minimizing the formation of heavier condensation byproducts. Additionally, the solvent choice plays an important role in mediating mass transfer and potentially influencing product selectivity, with non-polar solvents like cyclohexane and m-xylene generally providing the best results [1].

Catalyst Stability and Regeneration

The long-term stability and reusability of heterogeneous catalysts are critical factors for industrial application. Properly synthesized FeO-MgO catalysts typically maintain high activity for 3-5 reaction cycles without significant performance degradation. The primary deactivation mechanisms include coke deposition on active sites, leaching of active components into the reaction medium, and structural changes in the catalyst under reaction conditions. Regeneration of spent catalysts can be achieved through thermal treatment in air at 450-500°C to remove carbonaceous deposits, followed by re-activation in the reaction mixture. Systematic monitoring of catalyst performance across multiple cycles is essential to establish the optimal regeneration protocol and overall catalyst lifetime [1] [3].

Troubleshooting Guide

Common Experimental Challenges

Low Conversion: If valeraldehyde conversion remains below expected values, first verify the catalyst activation procedure and ensure proper calcination conditions. Check the basic site density through CO₂-TPD analysis, as insufficient basic sites will limit enolate formation. Consider increasing the catalyst loading or reaction temperature within the optimal range, and confirm the absence of catalyst inhibitors or poisons in the feedstock.

Poor Selectivity: When selectivity to this compound is suboptimal, evaluate the acid-base balance of the catalyst through combined NH₃ and CO₂-TPD. Excessive strong acid sites may promote dehydration before complete aldol addition or facilitate side reactions. Consider modifying the metal oxide composition to optimize the site balance, reducing reaction temperature to suppress consecutive reactions, or shortening reaction time to prevent over-conversion to heavier byproducts.

Catalyst Deactivation: For rapid catalyst deactivation, implement a more rigorous catalyst regeneration protocol with controlled calcination. Analyze spent catalyst by TGA to quantify coke deposition and by XRD to detect structural changes. Consider modifying the catalyst formulation to enhance stability, implementing a periodic regeneration strategy during prolonged operation, or introducing catalyst promoters that improve resistance to deactivation [1] [3].

Conclusion and Future Perspectives

The production of this compound via heterogeneous catalysis represents a significant advancement over traditional homogeneous processes, offering improved sustainability, easier catalyst separation, and reduced environmental impact. The protocols outlined in this document provide researchers with comprehensive methodologies for catalyst synthesis, reaction optimization, and performance evaluation. The development of bifunctional catalysts with optimized acid-base properties, particularly FeO-MgO systems, has demonstrated excellent performance in promoting the selective self-condensation of valeraldehyde to the desired product.

Future research directions should focus on enhancing catalyst stability and lifetime through structural modifications and protective coatings, developing continuous flow processes to improve productivity and scalability, and exploring novel catalyst architectures such as single-atom catalysts or hierarchical porous materials to further enhance activity and selectivity. The integration of computational modeling with experimental approaches, particularly density functional theory (DFT) methods, offers promising opportunities for rational catalyst design by providing atomic-level insights into reaction mechanisms and active site requirements [4] [2].

References

- 1. Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal... [link.springer.com]

- 2. (PDF) HETEROGENEOUS CATALYSIS [academia.edu]

- 3. Process for Wastewater... | IntechOpen Heterogeneous Catalytic [intechopen.com]

- 4. Density functional theory methods applied to homogeneous and... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: TiO₂-Catalyzed Valeraldehyde Condensation for Chemical Synthesis

Introduction to TiO₂-Catalyzed Valeraldehyde Condensation

Aldol condensation of valeraldehyde represents a significant C–C bond forming reaction in organic synthesis with particular relevance in biomass valorization and fine chemicals production. Titanium dioxide (TiO₂) has emerged as an effective heterogeneous catalyst for this transformation, offering advantages over homogeneous catalysts through easier separation, recyclability, and reduced corrosion issues. The condensation of valeraldehyde (n-pentanal) typically yields 2-propyl-2-heptenal, a valuable intermediate for fragrances, flavors, and plasticizers [1] [2].

The catalytic mechanism on TiO₂ surfaces involves both Lewis acid and Brønsted base sites working in concert. The generally accepted pathway proceeds through: (1) carbonyl adsorption on Ti⁴⁺ Lewis acid sites, (2) α-hydrogen abstraction by adjacent basic oxygen sites to form an enolate, (3) C–C coupling between the enolate and another carbonyl molecule, and (4) dehydration to form the α,β-unsaturated aldehyde [3]. The surface structure of TiO₂ significantly influences its catalytic performance, with different crystal facets exhibiting varying activities. For instance, the {001} facet demonstrates lower apparent activation energy compared to the {101} facet due to differences in Lewis acidity and Brønsted basicity [3].

Recent advances have focused on TiO₂ modification to enhance activity and selectivity. Sulfated TiO₂ (SO₄²⁻/TiO₂) creates superacidic sites with improved performance, while metal oxide modifications tune the acid-base properties for specific applications [4] [2]. These catalytic systems enable both self-condensation of valeraldehyde and cross-condensation with other carbonyl compounds like cyclopentanone, expanding the synthetic utility of TiO₂-catalyzed aldol reactions [2].

Experimental Protocols

Catalyst Synthesis and Characterization

2.1.1 SO₄²⁻/TiO₂ Solid Superacid Catalyst Preparation

The sulfated titanium dioxide catalyst (SO₄²⁻/TiO₂) demonstrates enhanced acidity and catalytic performance for valeraldehyde condensation [4]:

- Materials: Nano TiO₂ (preferably 70-160 m²/g specific surface area), sulfuric acid (1-4 mol/L concentration)

- Procedure:

- Add 16.0 g nano TiO₂ to 50 mL of 2 mol/L sulfuric acid solution under continuous stirring (TiO₂:H₂SO₄ molar ratio = 2:1)

- Maintain the mixture at 30°C for 3 hours to allow complete impregnation

- Filter the solid from the impregnation solution

- Dry the filter cake at 100°C for 5 hours in a convection oven

- Calcine the dried material in a muffle furnace at 300°C for 5 hours (heating rate: 5°C/min)

- Quality Control: The final catalyst should exhibit a white crystalline appearance and maintain high specific surface area (>80 m²/g)

2.1.2 Facet-Controlled TiO₂ Nanocrystals Synthesis

Surface structure engineering enables precise control of catalytic properties [3]:

- Materials: Titanium precursors (e.g., titanium butoxide), structure-directing agents (e.g., hydrofluoric acid), solvents

- Hydrothermal Synthesis:

- Prepare precursor solution with titanium source and structure-directing agents

- Transfer to Teflon-lined autoclave and heat at 180-200°C for 12-48 hours

- Cool naturally, collect precipitate by centrifugation

- Wash thoroughly with ethanol and deionized water

- Dry at 80°C overnight and calcine at 400-500°C to remove organics

- Key Parameters: pH, temperature, and concentration of directing agents control the dominant facets ({101} vs {001})

2.1.3 Catalyst Characterization Methods

Comprehensive characterization ensures catalyst quality and structure-property relationships:

- Surface Area and Porosity: N₂ physisorption using BET method (pre-treatment at 150°C for 3 hours)

- Crystalline Structure: X-ray diffraction (XRD) with Cu Kα radiation to identify anatase/rutile phases and crystallite size

- Acid-Base Properties:

- Temperature-programmed desorption (TPD) of NH₃ (acidity) and CO₂ (basicity)

- Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) with pyridine adsorption

- Surface Morphology: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for particle size and morphology

- Surface Chemistry: X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical states

Catalytic Reaction Procedures

2.2.1 Valeraldehyde Self-Condensation Protocol

The self-condensation reaction produces 2-propyl-2-heptenal as the primary product [1] [2]:

Standard Reaction Conditions:

- Reactor: Batch or continuous flow system with mechanical stirring

- Temperature: 130-190°C (optimized at 140°C for SO₄²⁻/TiO₂)

- Catalyst loading: 2-5 wt% relative to valeraldehyde

- Reaction time: 2-3 hours

- Atmosphere: Inert gas (N₂) blanket to prevent oxidation

Detailed Procedure:

- Charge 100 g valeraldehyde to the reaction vessel

- Add catalyst (2-5 g for 2-5% loading)

- Purge the system with nitrogen to create inert atmosphere

- Heat to desired temperature (140°C recommended) with continuous stirring

- Maintain reaction for predetermined time (2-3 hours)

- Cool rapidly to room temperature after reaction completion

- Separate catalyst by filtration or centrifugation

- Analyze reaction mixture by GC, GC-MS, or HPLC

Safety Considerations: Valeraldehyde is flammable; use appropriate personal protective equipment and conduct reactions in well-ventilated hoods

2.2.2 Cross-Condensation with Cyclopentanone

Cross-aldol condensation expands product diversity [2]:

Optimal Conditions:

- Molar ratio cyclopentanone:valeraldehyde = 5:1 (excess cyclopentanone)

- Temperature: 130°C

- Catalyst: FeO-MgO (alternative to TiO₂ for specific selectivity requirements)

- Reaction time: 2-11 hours depending on catalyst

Procedure:

- Charge cyclopentanone to reaction vessel (as both reactant and solvent)

- Add catalyst (typically 4-10 wt%)

- Heat to 130°C with stirring

- Add valeraldehyde dropwise over 30-60 minutes to minimize self-condensation

- Continue reaction for total 2-11 hours

- Monitor conversion by TLC or GC

- Separate and characterize products

Analytical Methods and Product Characterization

Comprehensive analysis ensures accurate evaluation of catalytic performance:

Conversion and Selectivity Determination:

- Primary method: Gas chromatography (GC) with FID detector

- Column: Polar stationary phase (e.g., PEG-based) for carbonyl separation

- Internal standards: Dodecane or tetradecane for quantification

- Calibration: External standard curves for valeraldehyde and products

Product Identification:

- GC-MS for structural confirmation

- NMR spectroscopy (¹H and ¹³C) for definitive structure elucidation

- FT-IR spectroscopy for functional group identification

In Situ Monitoring:

- ReactIR technology for real-time reaction monitoring

- Diffuse reflectance IR spectroscopy for surface species identification [1]

Table 1: Standard Analytical Conditions for Valeraldehyde Condensation Products

| Compound | Retention Index | Primary m/z Fragments | ¹H NMR Characteristic Signals (δ, ppm) |

|---|---|---|---|

| Valeraldehyde | ~1080 | 44, 58, 29 | 9.75 (t, 1H), 2.42 (td, 2H), 1.60 (m, 2H) |

| 2-Propyl-2-heptenal | ~1320 | 83, 55, 41 | 9.45 (s, 1H), 6.75 (dt, 1H), 2.20 (t, 2H) |

| 2-Pentylidenecyclopentanone | ~1520 | 164, 95, 67 | 6.75 (t, 1H), 2.55 (m, 4H), 1.95 (m, 2H) |

| 2,5-Dipentylidenecyclopentanone | ~1850 | 260, 135, 81 | 6.85 (t, 1H), 6.65 (t, 1H), 2.50 (m, 8H) |

Data Presentation and Analysis

Catalytic Performance Data

Table 2: Performance of Various Catalysts in Valeraldehyde Condensation

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Key Findings |

|---|---|---|---|---|---|

| SO₄²⁻/nano-TiO₂ [4] | 140 | 2 | 51.5 | 98.5 (2-propyl-2-heptenal) | Optimal sulfate loading critical for activity |

| TiO₂ (P25) [3] | 120 | 2 | ~35 | >90 | Mixed-phase TiO₂ shows moderate activity |

| {001}-TiO₂ [3] | 120 | 2 | ~48 | >90 | Enhanced activity vs. {101} facets |

| FeO-MgO [2] | 130 | 2 | ~70 | 94 (2-pentylidenecyclopentanone) | Superior for cross-condensation |

| CaO [2] | 130 | 2 | ~45 | 85 (mixed) | Moderate activity, lower selectivity |

| Nano-TiO₂ [4] | 140 | 2 | 25.6 | 99.1 | High selectivity but low conversion |

| Concentrated H₂SO₄ [4] | 140 | 2 | 82.5 | 70.7 | High conversion but poor selectivity |

Catalyst Characterization Data

Table 3: Physicochemical Properties of TiO₂-Based Catalysts

| Catalyst Type | Surface Area (m²/g) | Dominant Facet | Acid Site Density (μmol/g) | Base Site Density (μmol/g) | Crystallite Size (nm) |

|---|---|---|---|---|---|

| SO₄²⁻/TiO₂ [4] | 70-160 | Mixed | 180-250 (strong) | 50-100 | 10-15 |

| {001}-TiO₂ [3] | 80-120 | {001} | 120-180 | 80-120 | 20-50 |

| {101}-TiO₂ [3] | 60-100 | {101} | 100-150 | 100-150 | 20-40 |

| TiO₂ (P25) [3] | 35-65 | Mixed | 80-120 | 60-90 | 15-30 |

| FeO-MgO [2] | 90-150 | - | 50-100 | 200-350 | 5-15 |

Optimization Parameters for SO₄²⁻/TiO₂ Catalysts

Table 4: Effect of Preparation Conditions on SO₄²⁻/TiO₂ Catalyst Performance

| Parameter | Optimal Range | Effect on Performance | Remarks |

|---|---|---|---|

| H₂SO₄ Concentration | 2-3 mol/L | Maximum activity at 2M | Higher concentrations block pores |

| Promotion Time | 3-5 hours | Complete sulfate incorporation | Longer times don't improve performance |

| Promotion Temperature | 25-35°C | Room temperature sufficient | Higher temperatures may cause sintering |

| Calcination Temperature | 300-400°C | Optimal at 300°C | Higher temperatures remove sulfate |

| Calcination Time | 3-5 hours | Complete decomposition of precursors | Extended calcination decreases surface area |

| TiO₂:H₂SO₄ Ratio | 2:1 to 3:1 | Balanced acidity and surface properties | Lower ratios excess sulfate, higher ratios insufficient activation |

Troubleshooting and Technical Notes

Common Experimental Issues and Solutions

Problem: Catalyst deactivation during valeraldehyde self-condensation

- Cause: Formation of carboxylate species (n-pentanoic acid) that strongly adsorb on active sites [1]

- Solution: Periodic catalyst regeneration at 400-500°C in air to oxidize carbonaceous deposits; use of protective groups for aldehydes prone to oxidation

Problem: Low conversion despite high catalyst loading

- Cause: Internal diffusion limitations due to small pore size or inadequate mixing

- Solution: Use nano-structured catalysts with appropriate mesoporosity; optimize stirring speed to ensure proper mass transfer

Problem: Poor selectivity to desired condensation products

- Cause: Competitive reactions including Cannizzaro reaction or over-condensation

- Solution: Control reaction time carefully; use moderate temperatures (130-150°C); consider slow addition of reactants for cross-condensation

Problem: Inconsistent results between catalyst batches

- Cause: Variations in surface hydroxyl density or sulfate content

- Solution: Standardize humidity conditions during preparation; implement rigorous quality control through FT-IR analysis of surface species

Advanced Technical Considerations

Surface Characterization: Employ in situ FT-IR spectroscopy to monitor surface species during reaction. Characteristic red shifts in ν(CO) from 1720 to 1700 cm⁻¹ indicate coordination to Ti⁴⁺ sites, while Ti–OH peaks shifting to lower wavenumbers suggest hydrogen bonding with carbonyl oxygen [1]

Kinetic Analysis: The reaction typically follows Langmuir-Hinshelwood kinetics with the surface reaction as the rate-determining step. Competitive adsorption between different carbonyl compounds should be considered in cross-condensation systems [1] [3]

Mass Transfer Effects: For quantitative kinetic studies, ensure the reaction operates in the kinetically controlled regime by verifying independence of rate on stirring speed and catalyst particle size

Catalyst Stability: Evaluate recyclability through multiple reaction cycles. SO₄²⁻/TiO₂ typically maintains activity for 3-5 cycles with proper regeneration at 300-400°C between uses

Visualization of Mechanisms and Workflows

Reaction Mechanism Diagram

Diagram 1: Mechanism of TiO₂-Catalyzed Valeraldehyde Self-Condensation illustrating the cooperative action of Lewis acid (Ti⁴⁺) and Brønsted base (O²⁻) sites in the aldol condensation mechanism, culminating in the formation of 2-propyl-2-heptenal.

Experimental Workflow Diagram

Diagram 2: Experimental Workflow for TiO₂-Catalyzed Valeraldehyde Condensation Studies showing the integrated process from catalyst preparation through data analysis, including essential characterization and analytical methods.

Conclusion and Future Perspectives

TiO₂-based catalysts demonstrate excellent performance in valeraldehyde condensation reactions, offering high selectivity to valuable condensation products while avoiding the corrosion and waste issues associated with homogeneous catalysts. The structure-activity relationships elucidated through facet-controlled studies provide fundamental insights for catalyst design, while practical protocols for SO₄²⁻/TiO₂ preparation offer immediately applicable methodologies for synthetic chemists.

Future developments in this field will likely focus on enhancing catalyst stability through improved structural design, expanding the scope to biobased substrates derived from biomass processing, and developing multifunctional catalysts for tandem reactions. The integration of advanced characterization techniques including operando spectroscopy and computational modeling will further accelerate catalyst optimization. Additionally, the application of continuous flow systems with TiO₂ catalysts presents opportunities for process intensification and scalability in industrial settings.

References

- 1. ‑ TiO n‑ 2 Self- Catalyzed Reaction... Valeraldehyde Condensation [figshare.com]

- 2. Aldol Condensation of Cyclopentanone with Valeraldehyde Over... [link.springer.com]

- 3. Elucidation of Active Sites in Aldol Condensation of Acetone over... [pmc.ncbi.nlm.nih.gov]

- 4. CN102500398A - 一种SO42... - Google Patents [patents.google.com]

Comprehensive Application Notes and Protocols for 2-Propylhept-2-enal as a Plasticizer Intermediate

Chemical Profile and Significance

2-Propylhept-2-enal is a crucial chemical intermediate in the synthesis of high-performance, high-molecular-weight plasticizers, most notably Di(2-propylheptyl) phthalate (DPHP) [1] [2]. This ten-carbon unsaturated aldehyde with the molecular formula C10H18O is produced through the self-condensation of valeraldehyde (pentanal) [3]. Its primary industrial significance lies in its subsequent hydrogenation to 2-propylheptanol (2-PH), a branched C10 oxo alcohol that serves as the key feedstock for plasticizer production [4].

The drive towards plasticizers like those derived from 2-PH, such as DPHP, is largely in response to regulatory and health concerns associated with traditional phthalates like DEHP (Diethylhexyl phthalate) [2]. DPHP is characterized by its low volatility, high thermal stability, and good plasticizing efficiency [1] [2]. These properties make it suitable for demanding applications, including wire and cable insulation, automotive interiors, and building materials, where durability and minimal fogging or off-gassing are critical [4] [1]. As an intermediate, this compound is therefore a gateway to plasticizers with an improved safety and performance profile.

Synthesis Pathways and Experimental Protocols

The production of this compound and its downstream plasticizer involves a multi-step synthesis pathway. The following workflow diagram outlines the complete process from raw materials to the final plasticizer product.

Synthesis of this compound via Aldol Condensation

The primary route for producing this compound is the self-condensation of valeraldehyde [3].

2.1.1 Experimental Protocol: Heterogeneous Catalytic Condensation

This protocol is adapted from studies on aldol condensation using metal oxide catalysts, which offer advantages in separation and reusability over traditional homogeneous bases [3].

- Objective: To synthesize this compound from valeraldehyde using a heterogeneous catalyst.

- Materials:

- Reactant: Valeraldehyde (Pentanal, >98% purity)

- Catalyst:

FeO–MgO(prepared by deposition-precipitation method) or commercially availableTiO₂[3] - Equipment: Batch reactor (e.g., 250 mL round-bottom flask), condenser, magnetic stirrer with heating mantle, temperature controller,

N₂gas supply, gas chromatography (GC) or GC-Mass Spectrometry (GC-MS) system for analysis.

- Procedure:

- Reactor Setup: Assemble the batch reactor equipped with a condenser, temperature probe, and

N₂inlet. Flush the system withN₂to create an inert atmosphere. - Loading: Charge the reactor with 0.5 g of

FeO–MgOcatalyst and 50 mL of valeraldehyde. - Reaction: With constant stirring (e.g., 500 rpm), heat the reaction mixture to 190°C and maintain this temperature for a predetermined reaction time (e.g., 2-6 hours) [3].

- Monitoring: Withdraw small aliquots (e.g., 0.1 mL) at regular intervals. Dilute the aliquot in a suitable solvent (e.g., acetone) and analyze by GC/MS to monitor conversion and selectivity.

- Work-up: After the reaction, cool the mixture to room temperature. Separate the catalyst by centrifugation or filtration.

- Purification: The crude product, containing this compound, can be purified by vacuum distillation to isolate the desired intermediate.

- Reactor Setup: Assemble the batch reactor equipped with a condenser, temperature probe, and

- Key Parameters:

- Temperature: 190°C is reported to provide high selectivity [3].

- Catalyst Loadings: Typically 1-10 wt% relative to valeraldehyde.

- Atmosphere: An inert atmosphere (

N₂) is recommended to prevent oxidation.

Downstream Processing: Synthesis of 2-Propylheptanol (2-PH) and DPHP Plasticizer

The synthesized this compound is not the final plasticizer but is hydrogenated to form the alcohol, which is then esterified.

2.2.1 Protocol: Hydrogenation to 2-Propylheptanol (2-PH)

This step converts the unsaturated aldehyde to the saturated alcohol, which is the direct precursor for plasticizers [4].

- Objective: To hydrogenate this compound to 2-propylheptanol.

- Principle: The process involves an oxo reaction (hydroformylation), where an alkene reacts with synthesis gas (

CO + H₂) in the presence of a metal-ligand catalyst system [4]. In this context, the double bond in this compound is hydrogenated. - Industrial Process: On an industrial scale, Evonik performs this step in a state-of-the-art

C4Verbund plant using a catalyst system consisting of a metal and a ligand [4]. The product, 2-PH, is a high-purity, fully synthetic, branched primary alcohol with a mild odor and is readily biodegradable [4].

2.2.2 Protocol: Esterification to DPHP Plasticizer

The final step involves the reaction of 2-PH with phthalic anhydride to form the diester plasticizer, DPHP [1].

- Objective: To synthesize Di(2-propylheptyl) phthalate (DPHP) from 2-propylheptanol and phthalic anhydride.

- Materials: 2-Propylheptanol, phthalic anhydride, acid catalyst (e.g., para-toluenesulfonic acid), antioxidant (e.g., Topanol CA).

- Procedure:

- Charging: Add one mole of phthalic anhydride and a slight excess (e.g., 2.05-2.10 moles) of 2-propylheptanol into a reactor equipped with a stirrer, heater, and a Dean-Stark apparatus or a reflux condenser for water separation.

- Catalysis: Add the acid catalyst (0.5-1.0 wt%).

- Esterification: Heat the mixture to 180-220°C under reflux. The reaction produces water as a byproduct.

- Water Removal: Continuously separate and remove the water to drive the reaction to completion.

- Purification: After the reaction is complete, the crude DPHP undergoes vacuum distillation to remove any unreacted alcohol and other impurities, achieving purities of >99% [1].

- Stabilization: Add 0.1-0.5% of an antioxidant (e.g., hindered phenol) to prevent discoloration and degradation during storage [1].

Analytical and Quality Control Data

Rigorous quality control is essential for both the intermediate and the final plasticizer. The following tables summarize key physicochemical properties and quality metrics.

Table 1: Physicochemical Properties of Key Compounds

| Property | This compound [5] | 2-Propylheptanol (2-PH) [4] | DPHP Plasticizer [1] [2] |

|---|---|---|---|

| CAS Registry Number | 64935-37-1 | Not specified in results | 53306-54-0 |

| Molecular Formula | C10H18O |

C10H22O |

C28H46O4 |

| Molecular Weight | 154.25 g/mol | Not specified | 446.7 g/mol |

| Appearance | Not specified | Branched primary alcohol; mild alcohol-like odor | Clear, colorless oily liquid |

| Boiling Point | 224.3°C (at 760 mmHg) | Not specified | 254°C (at reduced pressure) |

| Density | 0.837 g/cm³ (Calc.) | Not specified | 0.960–0.968 g/cm³ |

| Flash Point | 66.8°C (Calc.) | Not specified | 238°C (closed cup) |

Table 2: Key Quality Control Parameters for DPHP Plasticizer [1]

| Parameter | Specification | Test Method/Notes |

|---|---|---|

| Purity | > 99% | After vacuum distillation |

| Water Content | < 0.1% | Karl Fischer titration |

| Viscosity (at 20°C) | 120 - 130 mPa·s | Rheometer |

| Color | Clear, colorless | Visual inspection |

| Stabilizer Content | 0.1 - 0.5% | Added antioxidant (e.g., Bisphenol A, Topanol CA) |

Application in Plastic Formulations

DPHP is a versatile plasticizer used across numerous industries. Its primary function is to embed between polymer chains (e.g., PVC), creating space that allows them to slide past each other, thus imparting flexibility and durability [1].

Table 3: Applications and Performance of DPHP Plasticizer [4] [1]

| Application Sector | Specific Examples | DPHP Loading & Benefits |

|---|---|---|

| Wire & Cable | Insulation, jacketing | 30-60% by weight; provides heat resistance, flexibility, and meets industry standards. |

| Automotive | Dashboards, door panels, synthetic leather | Reduces windshield fogging (low volatility), does not produce strong "new car smell." |

| Building Materials | Vinyl flooring, wall coverings, roofing membranes | Offers excellent durability, UV resistance, and weatherability. |

| Consumer Goods | Synthetic leather, footwear, tarpaulins | Imparts flexibility and long-term performance under outdoor conditions. |

| Food Contact | Jar lid gaskets, food-handling gloves | FDA approved for food contact applications. |

The following diagram illustrates the logical relationship between the structure of DPHP and its resulting material properties, which dictate its final applications.

Safety and Regulatory Considerations

DPHP was developed to meet demands for plasticizers with improved safety profiles [2]. Its toxicological profile is significantly safer than that of older phthalates like DEHP.

- Toxicity Profile: Oral

LD₅₀in rats exceeds 5,000 mg/kg, classifying it as practically non-toxic by ingestion [1]. Unlike DEHP, DPHP shows no evidence of reproductive or developmental toxicity at typical exposure levels and does not carry the H360 warning label under GHS standards [1]. - Regulatory Status: As of 2025, DPHP faces no specific restrictions globally and is not listed on regulatory concern lists like the EU SVHC or California Prop 65 [1]. It is approved by the FDA for certain food contact applications [1].

References

- 1. What is DPHP Plasticizer - BASTONE [bastone-plastics.com]

- 2. DPHP - Wikipedia [en.wikipedia.org]

- 3. Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal... [link.springer.com]

- 4. -Propylheptanol ( 2 -PH) - Evonik Industries 2 [c4-chemicals.evonik.com]

- 5. CAS # 64935-37-1, (E)- 2 - Propylhept - 2 - Enal : more information. [chemblink.com]

Chemical Profile and Synthesis of 2-Propylhept-2-enal

2-Propylhept-2-enal is an aliphatic unsaturated aldehyde known as an intermediate for producing plasticizers and perfumes [1]. The following section summarizes its fundamental chemical data and a common synthetic route.

Chemical Identity and Properties

The table below consolidates key physicochemical data for the (E)-isomer of this compound.

| Property | Value |

|---|---|

| CAS Registry Number | 64935-37-1 (for (E)-isomer) [2] [3] |

| Molecular Formula | C10H18O [2] [3] |

| Molecular Weight | 154.25 g/mol [2] [3] |

| Structure | (E)-2-Propylhept-2-enal [2] |

| Density | 0.837 g/cm³ (Calculated) [2] |

| Boiling Point | 224.3 °C at 760 mmHg (Calculated) [2] |

| Flash Point | 66.8 °C (Calculated) [2] |

Synthesis Protocol

The primary industrial route for producing this compound is the self-condensation of valeraldehyde (pentanal).

Background and Principle

This reaction is a base-catalyzed aldol condensation. Two molecules of valeraldehyde react, involving an aldol addition followed by dehydration, to yield the unsaturated aldehyde, this compound [1]. This process is traditionally catalyzed by homogeneous bases like aqueous NaOH, though heterogeneous catalysts are also used [1].

Experimental Workflow

The diagram below outlines the general synthesis and downstream process.

Detailed Procedure

Materials:

- Reactant: Valeraldehyde (Pentanal)

- Catalyst: Aqueous Sodium Hydroxide (NaOH) solution or heterogeneous solid catalyst (e.g., TiO₂) [1]

- Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, distillation apparatus

Steps:

- Reaction Setup: Charge valeraldehyde and the catalyst into the reactor. If using a heterogeneous catalyst, it facilitates easier separation downstream [1].

- Condensation: Heat the reaction mixture with stirring. Literature indicates that for similar aldol condensations, temperatures around 130°C can be used, though optimal temperature should be determined experimentally [1].

- Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until valeraldehyde conversion is complete.

- Work-up:

- If using homogeneous catalyst: Transfer the reaction mixture to a separation funnel. Wash the organic layer with water to remove the catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- If using heterogeneous catalyst: Simply filter the reaction mixture to separate the solid catalyst from the liquid products [1].

- Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Further purify This compound by distillation under vacuum. Collect the fraction boiling around the calculated boiling point of 224°C (at 760 mmHg, though vacuum distillation is recommended due to the high temperature) [2].

Safety and Handling

Based on the calculated properties and the aldehyde functional group:

- Flammability: The calculated flash point of 66.8°C classifies it as a flammable liquid [2]. Handle away from ignition sources.

- Stability: As an α,β-unsaturated aldehyde, it may be prone to polymerization. Store under an inert atmosphere if necessary, and consider adding stabilizers.

- General Handling: Use standard personal protective equipment (PPE) including gloves and safety glasses. Operations should be conducted in a well-ventilated fume hood.

Further Research Directions

To complete these application notes, the following information should be targeted through further specialized research:

- Specific Olfactive Profile: Obtain data on the exact odor description (e.g., green, fatty) and odor threshold from specialized fragrance industry resources.

- Fragrance Formulation Protocols: Research typical usage levels in different product types (fine fragrances, personal care) and information on stability in various media.

- Toxicological Data: Consult regulatory databases like EFSA, REACH, or RIFM for comprehensive safety assessments specific to fragrance use.

References

hydrogenation 2-Propylhept-2-enal to 2-propylheptanol

Introduction to 2-Propylheptanol Production

2-Propylheptanol (2-PH) is a branched C10 alcohol with major industrial applications as a raw material for plasticizers, surfactants, lubricants, and acrylates [1] [2]. It is a colorless, waxy solid with a boiling point of approximately 215 °C [2].

The primary industrial production route for 2-propylheptanol involves the hydroformylation (oxo synthesis) of C4 alkenes, followed by the hydrogenation of the resulting aldehyde [1] [2]. Your focus on the hydrogenation step targets the conversion of the intermediate aldehyde, which for the 2-propyl route is 2-Propylhept-2-enal, into the final alcohol [3] [4].

Chemical Reaction and Thermodynamics

The core hydrogenation reaction is the addition of hydrogen across the carbon-oxygen double bond of the aldehyde.

Reaction Equation:

C₁₀H₁₈O ((E)-2-Propylhept-2-enal) + H₂ → C₁₀H₂₂O (2-Propylheptanol)

This transformation is highly exothermic. In the context of fatty acid and oil hydrogenation, the heat released is approximately 25 kcal per mole (105 kJ/mol) [5]. This significant heat release must be accounted for in reactor design and safety protocols.

Experimental Protocol for Hydrogenation

The following protocol outlines a generalized procedure for the hydrogenation of this compound, based on standard catalytic hydrogenation practices [5] and inferred from the production description of 2-propylheptanol [1] [2].

Materials and Reagents

| Material/Reagent | Specification/Suggested Type | Purpose |

|---|---|---|

| (E)-2-Propylhept-2-enal | Reaction substrate | |

| Hydrogen Gas (H₂) | High purity (e.g., 99.99%) | Reactant |

| Catalyst | e.g., Nickel, Palladium, Platinum, Ruthenium (see Catalyst Selection table below) | Facilitate reaction |

| Solvent (optional) | e.g., Isopropanol, Hexane, Heptane | Dissolve substrate |

Catalyst Selection Table

The choice of catalyst is critical for achieving high conversion and selectivity. The table below summarizes options [5].

| Catalyst Type | Example | Typical Loading | Suggested Conditions | Advantages/Considerations |

|---|---|---|---|---|

| Heterogeneous - Nickel | Raney Nickel, Urushibara Nickel | 5-20 wt% (on substrate) | 100-200 °C, 10-100 bar H₂ | Economical; requires higher T/P [5]. |

| Heterogeneous - Noble Metal | 1% Pt/Al₂O₃, 5% Ru/C | 0.5-5 wt% (on substrate) | 25-150 °C, 1-50 bar H₂ | High activity; lower T/P; higher cost [5]. |

| Homogeneous | Ru, Rh, Ir complexes (e.g., Dichlorotris(triphenylphosphine)ruthenium(II)) | 0.01-1 mol% | 25-100 °C, 1-50 bar H₂ | High selectivity; potential catalyst separation issues [5]. |

Equipment and Safety Setup

- Reactor: High-pressure autoclave or Parr reactor equipped with a pressure regulator, mechanical stirrer, temperature probe, and heating/cooling jacket.

- Gas Handling: Hydrogen gas cylinder with pressure-reducing valve and safety venting.

- Safety: Conduct the experiment in a fume hood. The reactor must be placed behind a blast shield due to high pressures and the flammability of H₂. Use appropriate personal protective equipment (PPE) including a lab coat, safety glasses, and gloves.

Step-by-Step Procedure

- Reactor Charging: Weigh the desired amount of catalyst (see table above) and load it into the clean, dry reactor. If using a solvent, add it now. Subsequently, add the measured quantity of this compound substrate.

- System Sealing and Leak Check: Securely close the reactor. Purge the system three times with an inert gas like nitrogen (N₂) to displace air. Then, pressurize the reactor with H₂ to a low pressure (e.g., 5-10 bar), close the inlet valve, and monitor the pressure gauge for any drop over 15-30 minutes to ensure integrity.

- Reaction Initiation: Vent the H₂ used for the leak check. Pressurize the reactor to the desired initial H₂ pressure. Start the stirrer vigorously to ensure proper gas-liquid-solid mixing and begin heating the reactor to the target temperature.

- Reaction Monitoring: Maintain constant stirring, temperature, and H₂ pressure (by replenishing from the reservoir as consumed). Monitor the reaction by tracking H₂ uptake. The reaction is typically complete when hydrogen consumption stops.

- Reaction Termination and Work-up: After the reaction time is complete or H₂ uptake ceases, turn off the heater and stirrer. Allow the reactor to cool to room temperature, then carefully vent any remaining H₂ pressure.

- Product Separation:

- For heterogeneous catalysts, the reaction mixture can be filtered to separate the solid catalyst. The filtrate containing the crude product can then be concentrated via rotary evaporation.

- For homogeneous catalysts, more complex separation techniques, such as distillation or extraction, may be required to isolate the product from the catalyst and solvent.

- Product Purification: Purify the crude 2-propylheptanol by techniques such as distillation or column chromatography. The product can be identified by its boiling point of approximately 215 °C [2].

Analysis and Characterization

Confirm the identity and purity of the product using the following analytical methods.

| Analytical Method | Key Data Points for 2-Propylheptanol |

|---|---|

| Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS) | Retention time and mass spectrum compared to an authentic standard. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Loss of strong aldehyde C=O stretch (~1725 cm⁻¹); appearance of broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050-1150 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Disappearance of aldehyde proton signal (~9-10 ppm); appearance of methylene protons adjacent to OH (~3.5-3.7 ppm). ¹³C NMR: Disappearance of aldehyde carbon signal (~190-200 ppm); appearance of carbon bearing OH (~60-65 ppm). |

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

Discussion and Optimization Insights

- Catalyst Performance: Recent research highlights the profound impact of metal particle size on catalyst performance. For nickel catalysts, intermediate-sized particles can offer an optimal balance, where low-coordination sites enhance reactant adsorption and high-coordination sites promote efficient hydrogen dissociation [6]. This principle can guide catalyst selection and development.

- Alternative Hydrogenation Methods: While not directly applied to this substrate in the search results, electrolytic hydrogenation is a developing technique for polar substrates [5]. Furthermore, studies on alkyne semi-hydrogenation show that electrolyte engineering (optimizing solvent, salt, and acid concentration) can dramatically impact yield and selectivity by modifying the solvation structure at the catalyst interface [7]. These emerging approaches may offer future pathways for this reaction.

Safety and Compliance Notes

- General Laboratory Safety: Standard laboratory safety procedures must be followed.

- Chemical Safety: Consult Safety Data Sheets (SDS) for all chemicals prior to use.

- High-Pressure Gas Safety: Operations with pressurized H₂ require specialized training and equipment. Hydrogen-air mixtures are highly flammable and explosive.

- Waste Disposal: All chemical waste must be disposed of according to your institution's environmental, health, and safety regulations.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Conversion | Catalyst deactivation, insufficient H₂ pressure/temperature, poor mixing. | Check catalyst activity, ensure sufficient pressure/temperature, increase stirring rate. |

| Low Selectivity | Over-hydrogenation, catalyst not selective. | Try a different catalyst (e.g., Lindlar's for alkynes [5]), moderate reaction time/temperature. |

| Slow Reaction Rate | Low catalyst loading, low temperature. | Increase catalyst loading or reaction temperature. |

Conclusion

This guide provides a foundational protocol for the hydrogenation of this compound to 2-propylheptanol. The core reaction is well-established in industrial contexts, but specific optimization in a laboratory setting will depend heavily on the chosen catalyst system and reaction scale. The provided tables and workflow are designed to help you plan and execute this synthesis effectively and safely.

References

- 1. - 2 Production Cost Analysis Reports Propylheptanol 2025 [procurementresource.com]

- 2. - 2 - Wikipedia Propylheptanol [en.wikipedia.org]

- 3. WO2017080690A1 - Economical production of 2 - propylheptanol [patents.google.com]

- 4. (E)- 2 - Propylhept - 2 - enal [webbook.nist.gov]

- 5. - Wikipedia Hydrogenation [en.wikipedia.org]

- 6. nickel particles improve catalyst performance for... Optimized [phys.org]

- 7. semi- Optimizing of unsaturated hydrocarbons by... hydrogenation [pubs.rsc.org]

Comprehensive Application Notes and Protocols: NaOEt/NaOH Homogeneous Catalyst Systems for Aldol Condensation Reactions

Introduction to Aldol Condensation and Homogeneous Catalysis

The aldol condensation reaction represents one of the most fundamental carbon-carbon bond-forming transformations in organic synthesis, enabling the strategic connection of carbonyl compounds through base-catalyzed enolate chemistry. This reaction class finds extensive application across pharmaceutical synthesis, natural product chemistry, and biomass conversion, serving as a key method for constructing complex molecular architectures from simpler precursors. The homogeneous basic catalysts sodium ethoxide (NaOEt) and sodium hydroxide (NaOH) occupy a particularly important position in synthetic methodology due to their cost-effectiveness, operational simplicity, and well-understood reaction mechanisms.

These catalysts function under equilibrium conditions in alcoholic or aqueous solvents, facilitating both the formation of β-hydroxy carbonyl intermediates (aldol addition) and their subsequent dehydration to α,β-unsaturated products (aldol condensation). The choice between NaOEt and NaOH depends on multiple factors including substrate solubility, desired reaction rate, and product stability considerations. This publication provides detailed experimental protocols, mechanistic insights, and practical guidance for implementing these important catalytic systems in research and development settings, with particular emphasis on reaction optimization, substrate scope limitations, and technical applications in synthetic chemistry.

Fundamental Reaction Mechanisms

Base-Catalyzed Aldol Reaction Pathway

The aldol condensation mechanism proceeds through a sequence of precisely defined steps that transform simple carbonyl precursors into complex unsaturated products. Under homogeneous basic catalysis, this transformation involves enolate formation, carbon-carbon bond construction, and dehydration to establish the characteristic conjugated system [1].

Figure 1: Comprehensive mechanistic pathway for base-catalyzed aldol condensation showing the three fundamental stages: enolate formation, carbon-carbon bond construction, and dehydration to the final α,β-unsaturated carbonyl product.

The catalytic cycle begins with deprotonation of the α-carbon adjacent to the carbonyl group, generating a resonance-stabilized enolate ion. This key intermediate functions as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second carbonyl compound (which may be the same or different substrate). The resulting alkoxide intermediate is subsequently protonated to yield the β-hydroxy carbonyl compound, known as the aldol addition product. When reaction conditions include elevated temperatures, this intermediate undergoes elimination of water to form the conjugated α,β-unsaturated carbonyl system characteristic of the final aldol condensation product [1] [2]. Throughout this sequence, the base catalyst is regenerated, enabling its participation in further catalytic turnovers.

Enolate Formation and Reactivity

The initial enolate generation represents the rate-determining step in many aldol processes and fundamentally governs the reaction efficiency and regioselectivity. The resonance-stabilized enolate anion exhibits ambident nucleophilic character, with reactive density at both the oxygen and α-carbon atoms, though carbonyl addition occurs preferentially through the carbon nucleophile. Under the equilibrium conditions established by NaOEt and NaOH catalysts, enolate formation is reversible, and the reaction outcome is ultimately controlled by the thermodynamic stability of the final products [1] [2].

Figure 2: Enolate formation and resonance stabilization demonstrating the ambident nucleophilic character that enables carbon-carbon bond formation at the α-position relative to the carbonyl group.

The equilibrium dynamics of enolate formation significantly influence the selectivity patterns observed in aldol reactions. When multiple α-protons are present, the system may access different enolate regioisomers, with their relative populations determining the eventual reaction pathway. Under thermodynamic control with NaOEt or NaOH, the more substituted stable enolate typically dominates, leading preferentially to products with extended conjugation. This selectivity profile contrasts with kinetically controlled conditions employing strong, bulky bases like LDA at low temperatures, where the less substituted accessible enolate forms preferentially [2] [3].

Catalyst Systems: Comparative Analysis

Sodium Ethoxide (NaOEt) vs. Sodium Hydroxide (NaOH)

The selection between sodium ethoxide and sodium hydroxide as homogeneous catalysts requires careful consideration of their distinct properties and compatibility with specific reaction requirements. Both catalysts promote the essential mechanistic steps of aldol condensation but differ significantly in their basicity strength, solubility profiles, and operational considerations [1] [4].

Table 1: Comparative Analysis of NaOEt and NaOH as Homogeneous Catalysts for Aldol Condensation

| Parameter | Sodium Ethoxide (NaOEt) | Sodium Hydroxide (NaOH) |

|---|---|---|

| Basicity (pKa) | Strong base (pKa ~15.5) | Strong base (pKa ~15.7) |

| Typical Solvent Systems | Anhydrous ethanol, absolute methanol | Aqueous ethanol, methanol/water mixtures |

| Catalyst Concentration Range | 5-20 mol% | 5-20 mol% |

| Reaction Temperature Range | 0°C to reflux (78°C in ethanol) | 0°C to reflux |

| Advantages | - Minimal water content prevents retro-aldol

- Superior for water-sensitive substrates

- Anhydrous conditions favor condensation | - Cost-effective

- Handles substrates with water solubility

- Suitable for large-scale operations | | Limitations | - Moisture-sensitive preparation

- Higher cost compared to NaOH

- Limited substrate solubility for polar compounds | - Aqueous conditions may favor retro-aldol

- Potential hydrolysis of sensitive functionalities

- Product isolation challenges |

Sodium ethoxide offers advantages in anhydrous reaction environments, particularly important for substrates prone to hydrolysis or when the dehydration step requires minimal water content to drive the equilibrium toward the unsaturated product. Conversely, sodium hydroxide provides cost-effective catalysis for simpler aldol transformations and excels with substrates bearing water-solubilizing functional groups. In aqueous-alcoholic mixtures, NaOH effectively catalyzes the condensation while maintaining sufficient catalyst solubility throughout the reaction [4].

Performance Characteristics and Selectivity Profiles

The catalytic performance of both NaOEt and NaOH depends significantly on reaction parameters including temperature, concentration, and solvent composition. Under optimized conditions, both systems achieve excellent conversion rates for aromatic aldehydes and aliphatic ketones, with NaOH typically demonstrating slightly faster initial enolization kinetics due to its higher base strength [4].

Table 2: Quantitative Performance Metrics for NaOEt and NaOH in Model Aldol Condensations

| Reaction System | Optimal Catalyst Loading | Temperature | Time | Reported Yield | Key Observations |

|---|---|---|---|---|---|

| Acetone + Benzaldehyde (NaOEt) | 10 mol% | 25°C | 4-6 h | 85-92% | Excellent selectivity to benzalacetone, minimal side products |

| Acetone + Benzaldehyde (NaOH) | 10 mol% | 25°C | 2-3 h | 80-88% | Faster reaction but slightly lower yield due to hydrolysis |

| Cyclohexanone Self-Condensation (NaOEt) | 15 mol% | Reflux | 8-12 h | 70-75% | Thermodynamic control favors dimeric enone |

| Cyclohexanone Self-Condensation (NaOH) | 15 mol% | Reflux | 10-15 h | 65-70% | Increased condensation products with extended time |

| Crossed Aldol (Aromatic Aldehyde + Ketone) | 5-10 mol% | 0-25°C | 2-8 h | 75-90% | Both catalysts effective with non-enolizable aldehyde |

The chemical selectivity of these catalytic systems represents a critical consideration in synthetic planning. Both NaOEt and NaOH effectively promote crossed aldol reactions when paired with non-enolizable aldehydes (e.g., aromatic aldehydes without α-protons), minimizing the formation of symmetric self-condensation byproducts. This selectivity profile enables the efficient synthesis of unsymmetrical diaryl products and α,β-unsaturated ketones with precise molecular control [1].

Experimental Protocols

Protocol 1: Crossed Aldol Condensation Using NaOEt

Title: Benzaldehyde-Acetone Condensation to Benzylideneacetone Using Anhydrous Sodium Ethoxide Objective: To demonstrate an efficient crossed aldol condensation between a non-enolizable aldehyde and an aliphatic ketone under anhydrous basic conditions.

4.1.1 Reaction Setup and Materials

- Reagents: Benzaldehyde (freshly distilled, 2.12 g, 20 mmol), acetone (anhydrous, 1.16 g, 20 mmol), absolute ethanol (anhydrous, 15 mL), sodium ethoxide (NaOEt, 2.0 M in ethanol, 1.5 mL, 3 mmol)

- Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser with drying tube (CaCl₂), nitrogen inlet, heating mantle, thin-layer chromatography (TLC) setup, vacuum filtration apparatus

- Safety Considerations: Perform in well-ventilated fume hood, wear appropriate PPE (safety glasses, gloves, lab coat), NaOEt solution is corrosive and moisture-sensitive

4.1.2 Step-by-Step Procedure

Reaction Setup: Charge a 50 mL round-bottom flask with anhydrous ethanol (15 mL) and benzaldehyde (2.12 g, 20 mmol). Equip the flask with a reflux condenser fitted with a drying tube containing calcium chloride.

Catalyst Addition: Under nitrogen atmosphere, add sodium ethoxide solution (2.0 M in EtOH, 1.5 mL, 3 mmol) dropwise with stirring at room temperature. The solution may develop a pale yellow coloration.

Ketone Addition: Introduce acetone (1.16 g, 20 mmol) dropwise over 5 minutes. After complete addition, heat the reaction mixture to gentle reflux (78°C) with continuous stirring.

Reaction Monitoring: Monitor reaction progress by TLC (silica gel, hexanes:ethyl acetate 4:1) at 1-hour intervals. Benzaldehyde (Rf ~0.35) diminishes as benzylideneacetone product (Rf ~0.5) forms. Typical reaction time is 3-4 hours at reflux.

Work-up Procedure: After completion (TLC confirmation), cool the reaction mixture to 0°C in an ice bath. Carefully neutralize the basic catalyst by dropwise addition of acetic acid (approximately 0.5 mL) until pH ~7. Transfer the mixture to a separatory funnel and add diethyl ether (20 mL) and water (15 mL). Separate the organic layer and extract the aqueous layer with additional ether (2 × 15 mL).

Purification: Combine the organic extracts and wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure benzylideneacetone as pale yellow crystals (2.1-2.4 g, 80-92% yield).

Characterization: Characterize the product by melting point (mp 41-42°C), ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 16.0 Hz, 1H), 7.45-7.35 (m, 5H), 6.65 (d, J = 16.0 Hz, 1H), 2.25 (s, 3H); IR (KBr): 1675 cm⁻¹ (C=O), 1625 cm⁻¹ (C=C).

Protocol 2: Intramolecular Aldol Condensation Using NaOH

Title: Intramolecular Cyclization of 2,5-Hexanedione to 3-Methylcyclopent-2-en-1-one Using Aqueous NaOH Objective: To demonstrate regioselective intramolecular aldol condensation forming a five-membered carbocycle under thermodynamic control.

4.2.1 Reaction Setup and Materials

- Reagents: 2,5-Hexanedione (1.14 g, 10 mmol), sodium hydroxide (0.12 g, 3 mmol), ethanol (95%, 10 mL), water (5 mL)

- Equipment: 25 mL round-bottom flask, magnetic stirrer, heating mantle, TLC setup, distillation apparatus

- Safety Considerations: NaOH is corrosive, use appropriate PPE, work in fume hood

4.2.2 Step-by-Step Procedure

Reaction Setup: Dissolve sodium hydroxide (0.12 g, 3 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a 25 mL round-bottom flask.

Substrate Addition: Add 2,5-hexanedione (1.14 g, 10 mmol) to the basic solution and heat the mixture to reflux (85°C) with vigorous stirring.

Reaction Monitoring: Monitor by TLC (silica gel, hexanes:ethyl acetate 7:3) over 4-6 hours. The starting material (Rf ~0.2) converts to the product (Rf ~0.4).

Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully neutralize with dilute HCl (1 M) to pH ~7. Extract with dichloromethane (3 × 15 mL), combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation (bp 80-85°C, 15 mmHg) to yield 3-methylcyclopent-2-en-1-one as a colorless liquid (0.75-0.85 g, 70-80% yield).

Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (t, J = 1.8 Hz, 1H), 2.55 (td, J = 7.5, 1.8 Hz, 2H), 2.40 (td, J = 7.5, 1.8 Hz, 2H), 2.15 (s, 3H); IR (neat): 1715 cm⁻¹ (C=O), 1665 cm⁻¹ (C=C).

Technical Considerations and Troubleshooting